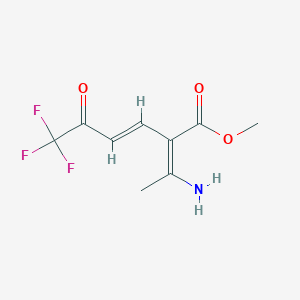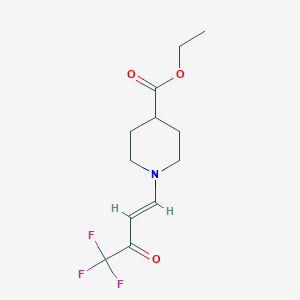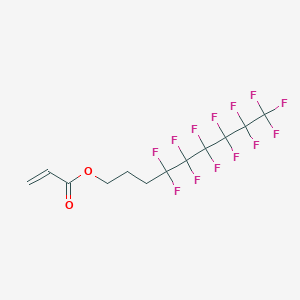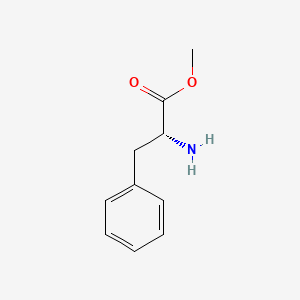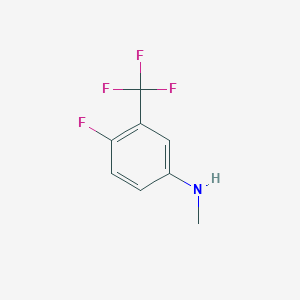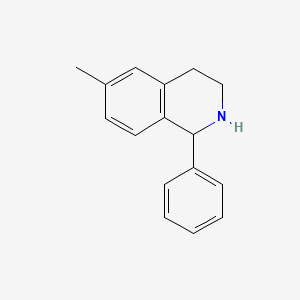
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
説明
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . The commonly used synthetic strategies for constructing the core scaffold of THIQs have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound is similar to other THIQ analogs . The structural similarity of THIQ analogs to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin, is noteworthy .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in recent studies . These reactions involve the isomerization of the iminium intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to other THIQ analogs . For instance, 1,2,3,4-Tetrahydroisoquinoline has a boiling point of 232-233 °C, a melting point of -30 °C, and a density of 1.064 g/mL at 25 °C .科学的研究の応用
Neuroprotective Effects
Neuroprotection in Parkinson's Disease : The compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, has shown neuroprotective effects against various neurotoxins in rat mesencephalic neurons. This suggests potential as a treatment for Parkinson's disease due to its protective action, particularly in dopaminergic neurons (Kotake et al., 2005).
Parkinsonism-Preventing Activity : Further research has demonstrated that derivatives of 1MeTIQ, including hydroxylated versions, can prevent parkinsonism in mice models. These derivatives, including the 6-hydroxy derivative, were effective in preserving brain dopamine levels when challenged with a parkinsonism-inducing agent (Okuda et al., 2006).
Anticancer Potential
- Anticancer Activities : Novel derivatives containing the tetrahydroisoquinoline structure have shown significant antiproliferative activities against cancer cell lines. Specifically, certain compounds exhibited strong inhibitory activities against prostate cancer cell lines (Liu et al., 2009).
Chemical Synthesis and Applications
Chemical Synthesis Methods : Studies on the synthesis of tetrahydroisoquinoline derivatives, including methods for improving yield and purity, have been reported. These methods are crucial for the production of tetrahydroisoquinoline-based compounds for various applications (Song Hong-rui, 2011).
Antimicrobial Activity : Novel synthesis methods for tetrahydroisoquinoline derivatives have been developed, leading to compounds with potential antimicrobial activity. This highlights the versatility of tetrahydroisoquinoline structures in creating various bioactive molecules (Rao et al., 2020).
Neurotoxicity and Neuroprotection Studies
Neurotoxicity and Neuroprotection : Isoquinolines, including tetrahydroisoquinolines, have been studied for their neurotoxic and neuroprotective properties. Some derivatives show neurotoxic activity, potentially contributing to Parkinson’s disease, while others like 1MeTIQ demonstrate neuroprotective effects (Wąsik & Antkiewicz‐Michaluk, 2012).
Dietary Factors and Neurotoxicity : Research on tetrahydroisoquinoline derivatives from dietary sources, such as overcooked meats, has been conducted to assess their potential neurotoxic effects. These studies are crucial in understanding the impact of diet on neurodegenerative diseases (Aro et al., 2022).
作用機序
Target of Action
6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MP-1,2,3,4-THIQ) is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds, including 6-MP-1,2,3,4-THIQ, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that thiq-based compounds, including 6-mp-1,2,3,4-thiq, can act as antidopaminergic agents . This suggests that 6-MP-1,2,3,4-THIQ may interact with dopamine receptors or other components of dopaminergic pathways, potentially altering neurotransmission and other cellular processes.
Biochemical Pathways
The biochemical pathways affected by 6-MP-1,2,3,4-THIQ are likely to involve dopaminergic neurotransmission, given the compound’s potential antidopaminergic activity . Chronic administration of certain THIQ-based compounds has been associated with changes in striatal dopamine concentration , suggesting that these compounds may affect dopamine synthesis, release, reuptake, or degradation.
Result of Action
The molecular and cellular effects of 6-MP-1,2,3,4-THIQ are likely to be related to its potential antidopaminergic activity . For instance, the compound may alter the function of dopaminergic neurons, potentially affecting behaviors and physiological processes regulated by dopamine.
Action Environment
The action, efficacy, and stability of 6-MP-1,2,3,4-THIQ could be influenced by various environmental factors. For example, the compound’s effects may vary depending on the brain region in which it acts . Additionally, factors such as the duration of intake and associated dietary constituents could influence the elevations of endogenous THIQs’ concentrations .
将来の方向性
The future directions in the study of 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline and other THIQ analogs involve the development of novel THIQ analogs with potent biological activity . There is also a need for more in-depth studies on their biological potential, structural–activity relationship (SAR), and mechanism of action .
特性
IUPAC Name |
6-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-7-8-15-14(11-12)9-10-17-16(15)13-5-3-2-4-6-13/h2-8,11,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDBGYAEGVDVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)

![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
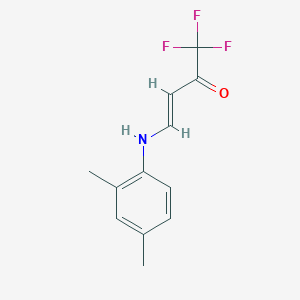
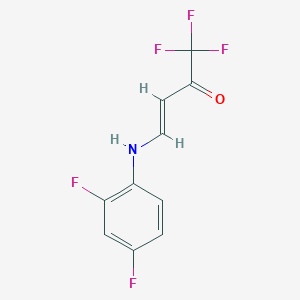
![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
